Cas no 5638-76-6 (Betahistine)

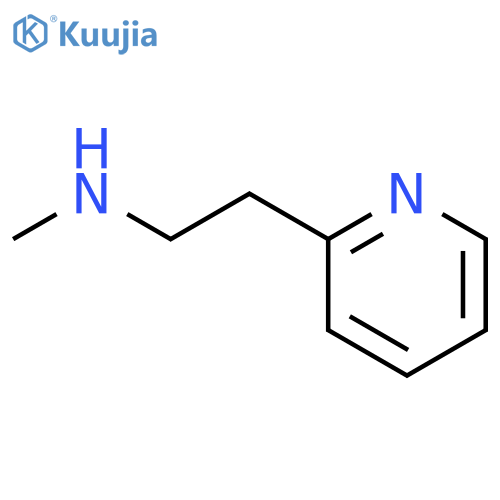

Betahistine structure

商品名:Betahistine

Betahistine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-2-(pyridin-2-yl)ethanamine

- 2-(2-Methylaminoethyl)pyridine

- 2-(Methylaminoethyl)pyridine

- 2-[2-(METHYLAMINO)ETHYL]PYRIDINE

- Betahistine

- N-methyl-2-pyridin-2-ylethanamine

- N-Methyl-N-(2-pyridin-2-ylethyl)amine

- N-Methyl-N-[2-(2-pyridyl)ethyl]amine

- N-[2-(2-Pyridyl)ethyl]-N-methylamine

- NSC 42617

- OBE 101

- Y-G 14

- [2-(2-Pyridyl)ethyl]methylamine

- beta-Histine

- CS-0009496

- N-methyl-2-pyridin-2-yl-ethanamine;hydrochloride

- UNII-X32KK4201D

- EN300-17834

- Methyl-(2-pyridin-2-yl-ethyl)-amine

- NCGC00093362-02

- N-methyl-2-(2-pyridinyl)ethanamine;hydrochloride

- 2-(beta-Methylaminoethyl)pyridine

- cid_203875

- SB17406

- N-Methyl-N-.beta.-(2-pyridyl)ethylamine

- 2-(2(methylamino)ethyl)pyridine

- Prestwick1_000543

- N-Methyl-2-pyridineethylamine

- EINECS 227-086-4

- AB00053577

- methyl-(2-pyridin-2-yl-ethyl)amine

- Prestwick3_000543

- KBio2_000754

- Betahistine [INN:BAN]

- Serc base

- Betahistinum

- NSC-42617

- NCGC00093362-03

- (2-(2-Pyridyl)ethyl)methylamine

- BRD-K91315211-300-02-4

- BETAHISTINE [INN]

- PS-4217

- N-Methyl-2-pyridineethanamine

- Betahistina

- AB00053577_12

- PT 9 base

- HMS3886O12

- Betahistine dihdrochloride

- Spectrum5_001393

- FT-0622910

- SPBio_001261

- 2-(2-methylamino-ethyl)-pyridine

- SPBio_002506

- (2-Methylaminoethyl)pyridine

- PYRIDINE, 2-(2-(METHYLAMINO)ETHYL)-

- GTPL11937

- Vasomotal

- methyl[2-(pyridin-2-yl)ethyl]amine

- BSPBio_003410

- 2-(.beta.-Methylaminoethyl)pyridine

- 2-(2-(Methylamino)ethyl)pyridine

- Betahistine (INN)

- Serc

- Spectrum4_000254

- BCP16849

- KBio2_003322

- Betahistine free base

- 2-(2-Methylaminoethyl)pyridine, 97%

- D07522

- Sinmenier (free base)

- KBioGR_000688

- 2-Pyridineethanamine, N-methyl-

- BRN 0112294

- HY-B0524

- Methyl-(2-pyridin-2-ylethyl)amine

- CCG-266132

- CHEMBL24441

- DivK1c_000602

- 5638-76-6

- Q368995

- Ethyl nipicotate

- NINDS_000602

- KBio2_005890

- Prestwick0_000543

- s5619

- N-Methyl-2-(2-pyridinyl)ethanamine #

- Betahistine hydrochloride

- MFCD00006362

- AR1013

- FT-0669217

- Vestibo

- BETAHISTINE [MART.]

- Spectrum3_001735

- MLS000028903

- 2-[2-(N-methylamino)ethyl]pyridine

- Betaistina [DCIT]

- AB00053577_13

- EC 227-086-4

- BETAHISTINE [WHO-DD]

- SMR000059096

- 2-(2-methylaminoethyl) pyridine

- Pyridine, 2-[2-(methylamino)ethyl]-

- BSPBio_000585

- Pyridine, 2-(2-methylaminoethyl)-

- CHEBI:35677

- 5638-76-6 (free base)

- N-Methyl-2-(2-pyridinyl)ethanamine

- BETAHISTINE [MI]

- KBio1_000602

- Betaistina

- N-methyl-2-(pyridine-2-yl)ethanamine

- F2158-0901

- Betahistina [INN-Spanish]

- Spectrum_000274

- methyl-[2-(2-pyridyl)ethyl]amine;hydrochloride

- SCHEMBL125582

- X32KK4201D

- Spectrum2_001191

- HISTALEAN

- DTXSID3022665

- EX-A921

- AKOS BBS-00002883

- Q-200707

- N-Methyl-2-(pyridin-2-yl)ethan-1-amine

- BPBio1_000645

- NS00006018

- SBI-0051588.P003

- KBioSS_000754

- Betahistinum [INN-Latin]

- Prestwick2_000543

- .beta.-Histine

- DB06698

- N-Methyl-N-beta-(2-pyridyl)ethylamine

- N-methyl-2-pyridin-2-ylethaneamine

- OBE101

- NSC42617

- Vestibo (TN)

- IDI1_000602

- AKOS000255727

- BDBM96589

- BETAHISTINE [VANDF]

- SB37365

- BRD-K91315211-334-02-3

- KBio3_002630

- methyl(2-pyridinyl)ethylamine

- BRD-K91315211-300-05-7

- STK801447

- Betahistine?

- BRD-K91315211-300-06-5

- BBL004908

- DB-052905

-

- MDL: MFCD00006362

- インチ: InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3

- InChIKey: UUQMNUMQCIQDMZ-UHFFFAOYSA-N

- ほほえんだ: CNCCC1=CC=CC=N1

計算された属性

- せいみつぶんしりょう: 136.10000

- どういたいしつりょう: 136.1

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 83.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 2

- トポロジー分子極性表面積: 24.9A^2

じっけんとくせい

- 色と性状: Liquid

- 密度みつど: 0.984 g/mL at 25 °C(lit.)

- ふってん: 113-114 °C/30 mmHg(lit.)

- フラッシュポイント: 華氏温度:206.6°f

摂氏度:97°c - 屈折率: n20/D 1.518(lit.)

- ようかいど: 可溶性(159 g/l)(25ºC)、

- PSA: 24.92000

- LogP: 1.23440

- ようかいせい: 未確定

- マーカー: 13,1181

Betahistine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN2735

- WGKドイツ:2

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

- RTECS番号:UT5552000

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:2-8 °C

- セキュリティ用語:S26-S37/39

Betahistine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Betahistine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB224201-100 g |

N-Methyl-N-[2-(2-pyridyl)ethyl]amine; 95% |

5638-76-6 | 100g |

€861.00 | 2023-01-26 | ||

| TRC | B324005-1000mg |

Betahistine |

5638-76-6 | 1g |

$ 178.00 | 2023-04-18 | ||

| Life Chemicals | F2158-0901-0.25g |

methyl[2-(pyridin-2-yl)ethyl]amine |

5638-76-6 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| Life Chemicals | F2158-0901-10g |

methyl[2-(pyridin-2-yl)ethyl]amine |

5638-76-6 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B873722-100mg |

Betahistine |

5638-76-6 | 97% | 100mg |

¥298.00 | 2022-01-13 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4195-200 mg |

Betahistine |

5638-76-6 | 99.87% | 200mg |

¥625.00 | 2022-04-26 | |

| Life Chemicals | F2158-0901-2.5g |

methyl[2-(pyridin-2-yl)ethyl]amine |

5638-76-6 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Apollo Scientific | OR22222-5g |

2-[2-(Methylamino)ethyl]pyridine |

5638-76-6 | 95% | 5g |

£53.00 | 2024-08-03 | |

| TRC | B324005-5g |

Betahistine |

5638-76-6 | 5g |

$ 402.00 | 2023-04-18 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4195-50 mg |

Betahistine |

5638-76-6 | 99.87% | 50mg |

¥244.00 | 2021-09-23 |

Betahistine 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

5638-76-6 (Betahistine) 関連製品

- 244094-72-2(Betahistine-d)

- 2706-56-1(2-(2-Aminoethyl)pyridine)

- 6304-26-3(Ethyl2-(pyridin-2-yl)ethylamine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5638-76-6)Betahistine

清らかである:99%/99%

はかる:25g/100g

価格 ($):441.0/1489.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:5638-76-6)Betahistine

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ